(E)-3-(2-chlorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acrylamide
Description
(E)-3-(2-Chlorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acrylamide is a synthetic acrylamide derivative characterized by:
- An E-configuration across the α,β-unsaturated carbonyl system.
- A 2-chlorophenyl substituent at the α-position of the acrylamide.
- A 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl group as the N-substituent, introducing a bicyclic, hydroxylated aromatic system.
Structural confirmation for such compounds relies on 1H/13C NMR, IR, MS, and X-ray crystallography .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c21-18-8-4-3-6-16(18)9-10-19(23)22-14-20(24)12-11-15-5-1-2-7-17(15)13-20/h1-10,24H,11-14H2,(H,22,23)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZPEUZJXLHUDZ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C=CC3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)/C=C/C3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Molecular Formula : CHClNO
- Molecular Weight : 289.77 g/mol
- Structural Features : The compound features a chlorophenyl group and a tetrahydronaphthalene moiety, which may contribute to its biological activity.
The biological activity of (E)-3-(2-chlorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acrylamide is primarily attributed to its interaction with specific receptors and enzymes in the body:
- Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have been shown to act as positive allosteric modulators of nAChRs, enhancing neurotransmission and potentially providing neuroprotective effects .
- Anti-inflammatory Properties : Research indicates that derivatives of acrylamide compounds exhibit anti-inflammatory effects, which may be relevant for conditions like neuropathic pain .
- Analgesic Effects : In animal models, related compounds have demonstrated significant pain-relieving properties, suggesting that this compound may also possess similar analgesic capabilities .
Case Study 1: Pain Relief in Neuropathic Models
In a study evaluating the efficacy of various acrylamide derivatives in treating neuropathic pain, it was found that compounds structurally similar to (E)-3-(2-chlorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acrylamide exhibited notable analgesic effects in mouse models subjected to oxaliplatin-induced neuropathic pain. The study employed electrophysiological techniques to assess the activity at nAChRs and voltage-gated calcium channels, revealing a mechanism involving modulation of calcium influx and neurotransmitter release .
Case Study 2: Cytotoxicity Assessment
A separate investigation into the cytotoxic effects of acrylamide derivatives indicated that while some compounds showed potent activity against cancer cell lines, they also exhibited varying degrees of cytotoxicity. This highlights the need for careful consideration of dosage and delivery methods when evaluating the therapeutic potential of (E)-3-(2-chlorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acrylamide .
Comparative Analysis with Related Compounds
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The position of chlorine on the phenyl ring and the nature of the N-substituent critically influence melting points, solubility, and bioactivity.
Key Observations :
- Chlorine Position: 2-Chlorophenyl (target) vs. 3- or 4-chlorophenyl analogues (e.g., LQM445, ) may alter steric and electronic interactions.
- N-Substituents : Hydroxy-tetrahydronaphthalenylmethyl (target) vs. methoxybenzyl () or phenethyl (LQM445) groups modulate solubility. Hydroxy groups enhance H-bonding, while aromatic/alkyl chains increase lipophilicity .
Key Observations :
Spectroscopic and Structural Data
NMR Trends:
- Acrylamide Protons : E-configuration results in a characteristic trans coupling constant (J = 12–16 Hz) for vinyl protons, consistent across analogues .
- Aromatic Protons : 2-Chlorophenyl (target) vs. 3-chlorophenyl (LQM445) shifts resonate differently: ~7.3–7.5 ppm (ortho-Cl) vs. 7.1–7.3 ppm (meta-Cl) .
X-ray Crystallography:
- The compound in exhibits a planar acrylamide backbone with dihedral angles <10° between aromatic rings, stabilized by intramolecular H-bonds involving the hydroxy group . The target compound’s tetrahydronaphthalene moiety likely introduces additional conformational constraints.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
